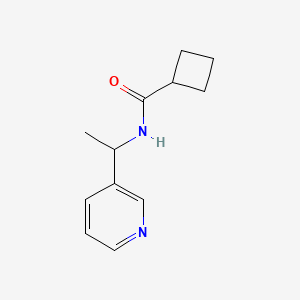
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide, also known as PB28, is a small molecule that has been extensively studied for its potential applications in cancer treatment. PB28 belongs to a class of compounds called selective androgen receptor modulators (SARMs), which are designed to target and activate specific receptors in the body.
Mechanism of Action
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide acts as an agonist of androgen receptors, which are present in both cancer cells and normal cells. When N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide binds to these receptors, it activates a signaling pathway that leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has also been shown to have anti-inflammatory effects and to promote the growth of muscle tissue.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis in cancer cells, and the promotion of muscle growth. N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has also been shown to have anti-inflammatory effects and to improve bone density in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide is its selectivity for androgen receptors, which allows for targeted treatment of cancer cells while minimizing side effects in normal cells. However, N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has limitations in terms of its bioavailability and toxicity, which can limit its effectiveness in vivo. Additionally, more research is needed to fully understand the long-term effects of N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide treatment.
Future Directions
Future research on N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide should focus on improving its bioavailability and reducing its toxicity, as well as exploring its potential applications in other diseases beyond cancer. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide and to identify potential drug interactions and side effects.
Synthesis Methods
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 3-bromopyridine with cyclobutanecarboxylic acid, followed by reduction of the resulting intermediate with lithium aluminum hydride.
Scientific Research Applications
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has been studied extensively for its potential applications in cancer treatment. Research has shown that N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide can selectively target and activate androgen receptors in cancer cells, leading to apoptosis (cell death) and inhibition of tumor growth. N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has also been studied for its potential applications in the treatment of other diseases, such as osteoporosis and muscle wasting.
properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(11-6-3-7-13-8-11)14-12(15)10-4-2-5-10/h3,6-10H,2,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUQULQPLCYUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7564345.png)
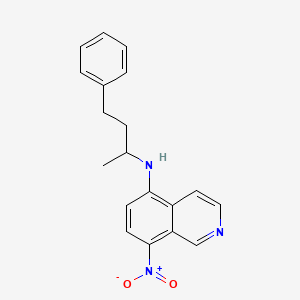
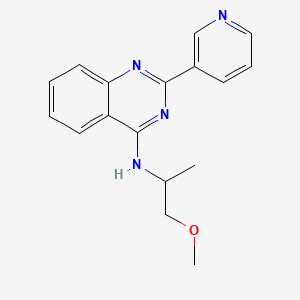
![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
![N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-pyridin-4-yloxybenzamide](/img/structure/B7564363.png)
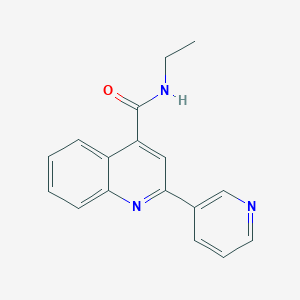
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]oxane-4-carboxamide](/img/structure/B7564379.png)
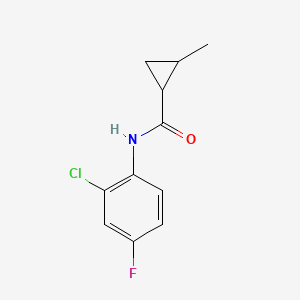

![2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one](/img/structure/B7564411.png)
![N-[1-(4-chlorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7564412.png)
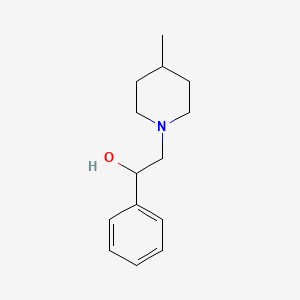
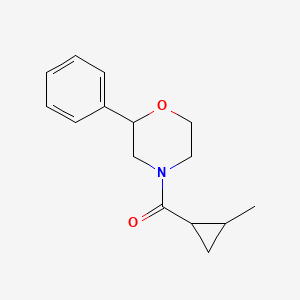
![1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7564433.png)